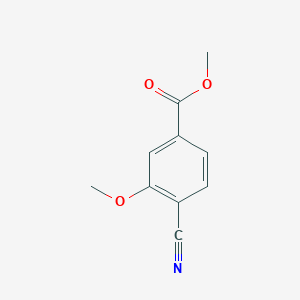

Methyl 4-cyano-3-methoxybenzoate

Overview

Description

“Methyl 4-cyano-3-methoxybenzoate” is a chemical compound with the CAS Number: 210037-76-6 . It has a molecular weight of 191.19 and its IUPAC name is methyl 4-cyano-3-methoxybenzoate . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The Inchi Code of “Methyl 4-cyano-3-methoxybenzoate” is1S/C10H9NO3/c1-13-9-5-7 (10 (12)14-2)3-4-8 (9)6-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Thermochemical Properties

A comprehensive thermochemical analysis of methyl 4-methoxybenzoates, closely related to Methyl 4-cyano-3-methoxybenzoate, was conducted to determine their structural and thermochemical properties. This study combined experimental methods, such as combustion calorimetry and thermogravimetry, with computational approaches to derive the compounds' enthalpies of formation in the gas phase. The research provides valuable insights into the thermochemical behaviors of these compounds, which are essential for their potential applications in various scientific fields, including material science and chemical engineering (Flores et al., 2019).

Synthetic Applications

Methyl 4-cyano-3-methoxybenzoate's synthetic utility was highlighted in a study focused on synthesizing Methyl 4-bromo-2-methoxybenzoate, a compound with potential applications in pharmaceutical and organic chemistry. The synthesis process involves bromination, hydrolysis, cyanidation, methoxylation, and esterification, demonstrating the compound's versatility as a precursor in organic synthesis with a high yield and purity (Chen Bing-he, 2008).

Enzymatic Catalysis

In another domain, the enzymatic catalysis of para-substituted benzoic acid derivatives, including those similar to Methyl 4-cyano-3-methoxybenzoate, was explored. The study revealed that CYP199A4, a cytochrome P450 enzyme, can efficiently demethylate 4-methoxybenzoic acid, suggesting potential biocatalytic applications for the selective oxidative demethylation or demethenylation of similar compounds (Coleman et al., 2015).

Antimicrobial and Antifungal Activities

A new isoprenyl phenyl ether compound, showing structural resemblance to Methyl 4-cyano-3-methoxybenzoate, was identified from a mangrove fungus. This compound exhibited significant antibacterial and antifungal activities, along with inhibitory effects on the HepG2 cell line. Such findings underscore the potential of Methyl 4-cyano-3-methoxybenzoate and its derivatives in developing new antimicrobial and anticancer agents (Shao et al., 2007).

Safety and Hazards

properties

IUPAC Name |

methyl 4-cyano-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTJBDMQYMHNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyano-3-methoxybenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)

![2-Azaspiro[4.5]decan-4-amine](/img/structure/B3115497.png)

![3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3115502.png)

![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)